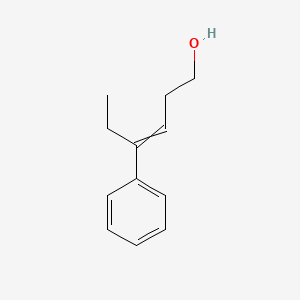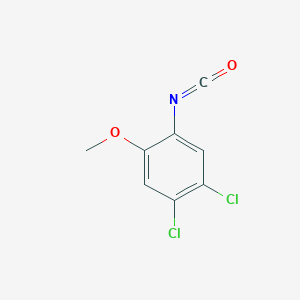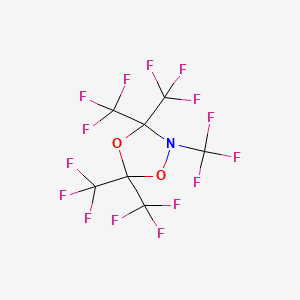
2,3,3,5,5-Pentakis(trifluoromethyl)-1,4,2-dioxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,5,5-Pentakis(trifluoromethyl)-1,4,2-dioxazolidine is a chemical compound characterized by its unique structure, which includes multiple trifluoromethyl groups attached to a dioxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,5-Pentakis(trifluoromethyl)-1,4,2-dioxazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoromethyl-substituted amines with carbonyl compounds in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,3,5,5-Pentakis(trifluoromethyl)-1,4,2-dioxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,3,3,5,5-Pentakis(trifluoromethyl)-1,4,2-dioxazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties
Properties
CAS No. |
63527-91-3 |
|---|---|
Molecular Formula |
C7F15NO2 |
Molecular Weight |
415.06 g/mol |
IUPAC Name |
2,3,3,5,5-pentakis(trifluoromethyl)-1,4,2-dioxazolidine |
InChI |
InChI=1S/C7F15NO2/c8-3(9,10)1(4(11,12)13)23(7(20,21)22)25-2(24-1,5(14,15)16)6(17,18)19 |
InChI Key |
UTXXPYJZGXUKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(N(OC(O1)(C(F)(F)F)C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


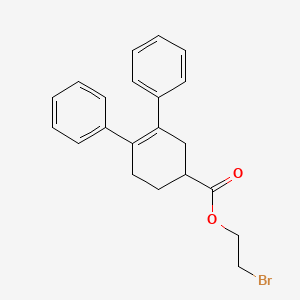
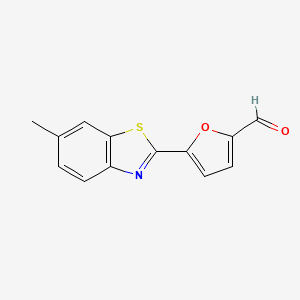
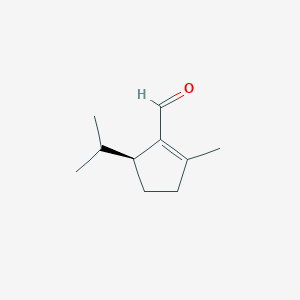
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

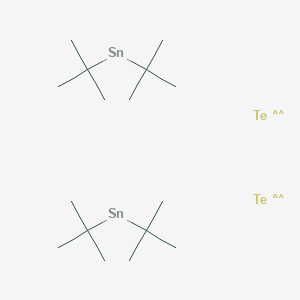
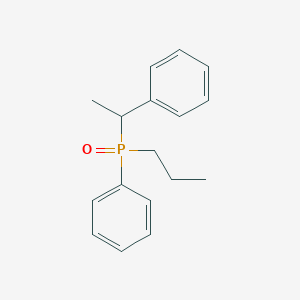
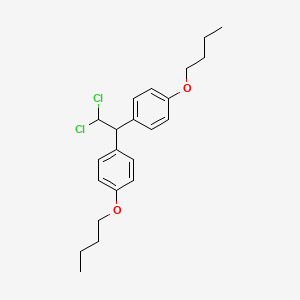
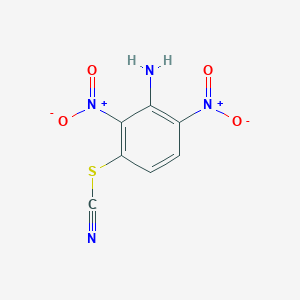
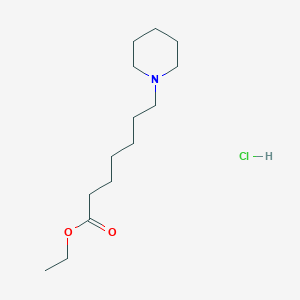
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)

